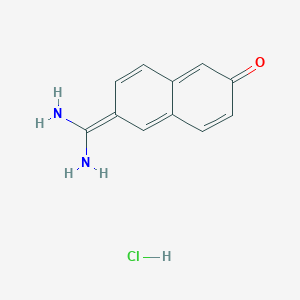

6-Amidino-2-naphthol hydrochloride

描述

6-Amidino-2-naphthol hydrochloride is a chemical compound with the molecular formula C11H11ClN2O and a molecular weight of 222.67 g/mol . It is a hydrochloride salt preparation of 6-Amidino-2-naphthol, a major metabolite of the serine-protease inhibitor Nafamostat mesylate . This compound is known for its potent inhibitory effects on serine proteases, including pancreatic trypsin and chymotrypsin .

准备方法

The synthesis of 6-Amidino-2-naphthol hydrochloride involves several steps. One method starts with 6-hydroxy-2-naphthaldehyde as the raw material. Dimethyl sulfoxide is used as the reaction solvent, and hydroxylamine hydrochloride is subjected to an addition-elimination reaction to obtain 6-cyano-2-naphthol. This intermediate undergoes a Pinner reaction in a hydrochloric acid/methanol solution to yield 6-hydroxy-2-naphthalene imino methyl ester hydrochloride. Ammonia gas is then introduced to carry out an aminolysis reaction, resulting in 6-Amidino-2-naphthol . This compound is then converted into its hydrochloride salt form .

化学反应分析

6-Amidino-2-naphthol hydrochloride undergoes various chemical reactions, including:

科学研究应用

6-Amidino-2-naphthol hydrochloride has several scientific research applications:

Chemistry: It is used as a reagent in various chemical synthesis processes.

Industry: It is used in the production of Nafamostat mesylate and other related compounds.

作用机制

The mechanism of action of 6-Amidino-2-naphthol hydrochloride involves its inhibitory effects on serine proteases. It binds to the active site of these enzymes, preventing their catalytic activity. This inhibition is achieved through the formation of a covalent bond with the serine residue in the enzyme’s active site . This compound also displays anticomplement activity by inhibiting the activity of C3b inactivation .

相似化合物的比较

6-Amidino-2-naphthol hydrochloride is unique due to its specific inhibitory effects on serine proteases. Similar compounds include:

Nafamostat mesylate: A broad-spectrum serine protease inhibitor used in the treatment of inflammatory-related diseases.

Camostat mesylate: Another serine protease inhibitor used for similar medical applications.

These compounds share similar inhibitory mechanisms but differ in their specific applications and molecular structures.

生物活性

6-Amidino-2-naphthol hydrochloride (6-ANH) is a significant compound in biochemical research, primarily recognized for its role as a metabolite of the serine protease inhibitor Nafamostat Mesylate. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

- Molecular Formula : C₁₁H₁₁ClN₂O

- Molecular Weight : 222.67 g/mol

- Appearance : White to off-white solid

- Melting Point : 230-233 °C

This compound primarily exhibits its biological effects through the inhibition of serine proteases. The compound targets several key enzymes, including:

- Thrombin

- Factor Xa

- Factor XIIa

Mode of Action

The inhibition occurs via the formation of a covalent bond with serine residues at the active sites of these enzymes, effectively blocking substrate access and halting enzymatic activity. This mechanism has implications for various cellular processes, particularly in coagulation and inflammation pathways.

Biochemical Pathways Affected

The primary biochemical pathways influenced by 6-ANH include:

- Potassium Regulation : Inhibition of potassium influx in erythrocytes through Na-K ATPase dependent pathways, which can impact cellular homeostasis and function.

- Protease Activity Modulation : The compound has been shown to significantly reduce tryptic activity in cellular models, suggesting its role in modulating proteolytic processes within the body .

Inhibition Studies

A series of studies have quantified the inhibitory effects of 6-amidino-2-naphthol on various proteases:

| Protease | IC50 (μM) | Comments |

|---|---|---|

| Matriptase | 0.036 | Strong inhibition observed |

| β-Tryptase | 0.044 | Significant inhibition noted |

| Prostasin | ND | Insufficient data for inhibition measurement |

These findings indicate that 6-ANH exhibits potent inhibitory effects on serine proteases, with implications for therapeutic applications in diseases involving dysregulated proteolysis .

Case Studies

- Nafamostat Mesylate Metabolism : Research has highlighted that 6-amidino-2-naphthol is a major metabolite of Nafamostat Mesylate, which is used clinically to prevent excessive blood loss during surgical procedures. Understanding the metabolism and action of this compound is crucial for evaluating the efficacy and safety profiles of Nafamostat.

- Inflammatory Response Modulation : In vitro studies have demonstrated that 6-ANH can modulate inflammatory responses by inhibiting serine proteases involved in these pathways. This suggests potential therapeutic applications in conditions characterized by excessive inflammation.

Applications in Scientific Research

This compound has diverse applications across various fields:

- Biochemistry : Utilized as a reagent for peptide fragmentation and protein interaction studies.

- Pharmacology : Investigated for its potential in treating conditions related to coagulation disorders and inflammatory diseases.

- Chemical Synthesis : Acts as an intermediate in the synthesis of pharmaceuticals, notably those targeting serine proteases.

属性

IUPAC Name |

6-hydroxynaphthalene-2-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O.ClH/c12-11(13)9-2-1-8-6-10(14)4-3-7(8)5-9;/h1-6,14H,(H3,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBWZRPUJAXDYOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)O)C=C1C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20496244 | |

| Record name | 6-(Diaminomethylidene)naphthalen-2(6H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66217-10-5 | |

| Record name | 6-(Diaminomethylidene)naphthalen-2(6H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。